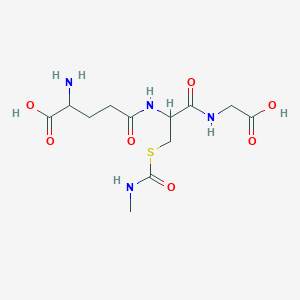
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound that features a unique combination of functional groups, including carboxymethyl, amino, methylcarbamoyl, and thio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine can be achieved through a series of organic reactions. One common method involves the reaction of α-amino acids with glyoxal to form N-carboxymethyl amino acids . Another approach includes the use of carbamoylation reactions, where carbonylimidazolide reacts with nucleophiles in water to produce carbamates and thiocarbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and economical reagents such as methyl carbamate and tin-catalyzed transcarbamoylation . These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学的研究の応用
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
作用機序
The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to cannabinoid receptor 1, regulating glutamine metabolism and immune function . This interaction can lead to the modulation of various signaling pathways, including the inhibition of ERK1/2 phosphorylation and the regulation of inflammatory factors.
類似化合物との比較
Similar Compounds
N-Carboxymethyl Amino Acids: These compounds share the carboxymethyl amino group and are involved in similar biochemical reactions.
Carbamates and Thiocarbamates: These compounds have similar carbamoyl and thio groups and undergo similar chemical reactions.
Uniqueness
N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
特性
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
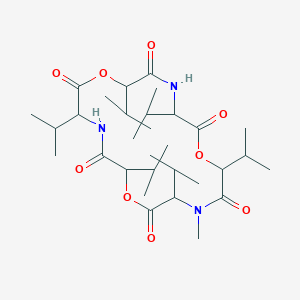
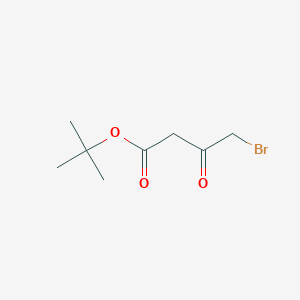
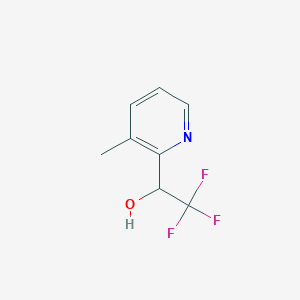
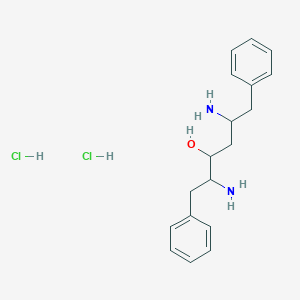
![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
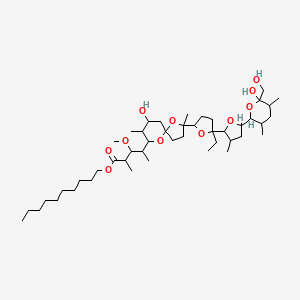
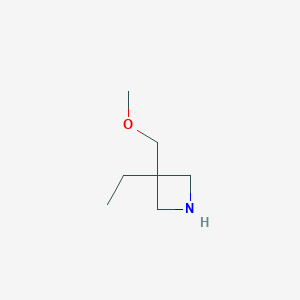
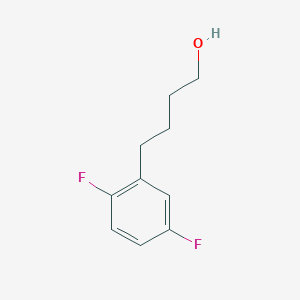
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
